[2-(2-Bromo-phenyl)-ethyl]-cyclobutyl-amine
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Overview
Description
[2-(2-Bromo-phenyl)-ethyl]-cyclobutyl-amine: is an organic compound that features a brominated phenyl group attached to an ethyl chain, which is further connected to a cyclobutyl amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-Bromo-phenyl)-ethyl]-cyclobutyl-amine typically involves multiple steps, starting with the bromination of phenyl ethyl compounds. The brominated intermediate is then subjected to cyclobutyl amine formation through a series of reactions, including nucleophilic substitution and cyclization. Common reagents used in these reactions include bromine, cyclobutyl amine, and various catalysts to facilitate the reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
[2-(2-Bromo-phenyl)-ethyl]-cyclobutyl-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the brominated phenyl group to other functional groups.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom is replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic derivatives, while substitution reactions can produce a variety of substituted phenyl compounds .
Scientific Research Applications
Chemistry
In chemistry, [2-(2-Bromo-phenyl)-ethyl]-cyclobutyl-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .
Biology
In biological research, this compound can be used to study the effects of brominated phenyl groups on biological systems. It may serve as a model compound for investigating the interactions between brominated organic molecules and biological targets .
Medicine
Its structural features may be exploited to design drugs with specific biological activities .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and structural properties make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of [2-(2-Bromo-phenyl)-ethyl]-cyclobutyl-amine involves its interaction with molecular targets through its brominated phenyl group and cyclobutyl amine moiety. These interactions can lead to the modulation of biological pathways and the exertion of specific effects on target molecules .
Comparison with Similar Compounds
Similar Compounds
[2-(2-Bromo-phenyl)-ethyl]-cyclopropyl-amine: Similar structure but with a cyclopropyl group instead of a cyclobutyl group.
[2-(2-Bromo-phenyl)-ethyl]-cyclohexyl-amine: Contains a cyclohexyl group, offering different steric and electronic properties.
Uniqueness
The uniqueness of [2-(2-Bromo-phenyl)-ethyl]-cyclobutyl-amine lies in its cyclobutyl amine moiety, which provides distinct steric and electronic characteristics compared to other similar compounds. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C12H16BrN |
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Molecular Weight |
254.17 g/mol |
IUPAC Name |
N-[2-(2-bromophenyl)ethyl]cyclobutanamine |
InChI |
InChI=1S/C12H16BrN/c13-12-7-2-1-4-10(12)8-9-14-11-5-3-6-11/h1-2,4,7,11,14H,3,5-6,8-9H2 |
InChI Key |
MZTVHKFYIDVUCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)NCCC2=CC=CC=C2Br |
Origin of Product |
United States |
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